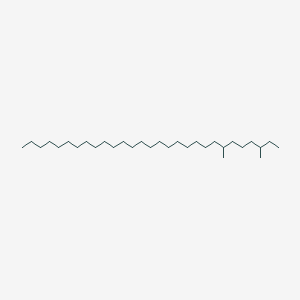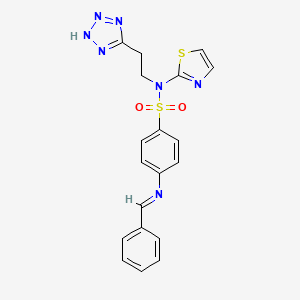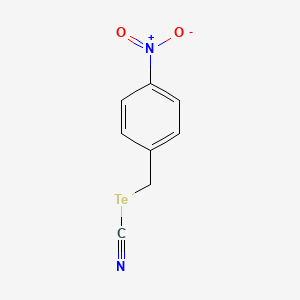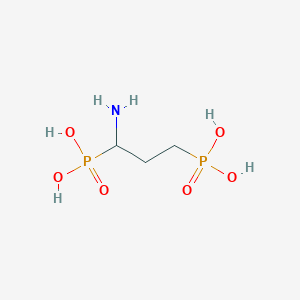
N,N,N-Trimethylhexadecan-1-aminium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylhexadecan-1-aminium cyanide is a quaternary ammonium compound. It is structurally characterized by a long hexadecyl chain attached to a nitrogen atom, which is further bonded to three methyl groups and a cyanide ion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylhexadecan-1-aminium cyanide typically involves the quaternization of hexadecylamine with methyl iodide, followed by the substitution of the iodide ion with a cyanide ion. The reaction conditions generally include:
Quaternization: Hexadecylamine is reacted with an excess of methyl iodide in an organic solvent such as acetone or ethanol. The reaction is carried out at elevated temperatures (50-70°C) to ensure complete quaternization.
Substitution: The resulting N,N,N-Trimethylhexadecan-1-aminium iodide is then treated with a cyanide salt (e.g., sodium cyanide) in an aqueous medium to replace the iodide ion with a cyanide ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of hexadecylamine and methyl iodide are mixed in industrial reactors with controlled temperature and pressure conditions.
Ion Exchange: The quaternized product is subjected to ion exchange processes to replace the iodide ion with a cyanide ion, often using ion exchange resins or large-scale aqueous cyanide solutions.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylhexadecan-1-aminium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ion can be substituted with other nucleophiles such as halides, hydroxides, or thiolates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water and acidic or basic conditions, the cyanide ion can be hydrolyzed to form amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium halides, potassium hydroxide, thiolates.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Halide salts, hydroxides, thiolates.
Oxidation: Oxides, hydroxylamines.
Reduction: Amines.
Hydrolysis: Amides, carboxylic acids.
Applications De Recherche Scientifique
N,N,N-Trimethylhexadecan-1-aminium cyanide is used in various scientific research applications, including:
Chemistry: As a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: In cell membrane studies, as it can interact with lipid bilayers and affect membrane properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Used as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethylhexadecan-1-aminium cyanide involves its interaction with lipid membranes. The long hydrophobic hexadecyl chain inserts into lipid bilayers, while the positively charged ammonium group interacts with negatively charged components of the membrane. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The cyanide ion can also inhibit certain enzymes by binding to metal cofactors, disrupting cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **
Propriétés
Numéro CAS |
74784-26-2 |
|---|---|
Formule moléculaire |
C20H42N2 |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
hexadecyl(trimethyl)azanium;cyanide |
InChI |
InChI=1S/C19H42N.CN/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2/h5-19H2,1-4H3;/q+1;-1 |
Clé InChI |
FRDCJKFJZIQHRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[C-]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)




![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)





